2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic organic compound belonging to the thiazolo[4,5-b]pyridine family. This compound features a thiazole ring fused to a pyridine ring, with an amino group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 7-position. It is known for its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiazole derivatives or thiazolidine derivatives.
Pyridine Annulation: . This involves the formation of a bicyclic scaffold.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the carboxylic acid group.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: Substitution reactions can occur at various positions on the thiazole or pyridine rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: A wide range of substituted thiazolo[4,5-b]pyridines.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with their targets in various ways, leading to a range of physiological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with microbial proteins, disrupting their normal function and leading to antimicrobial effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or adaptation of the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress, inflammation, and cellular metabolism . For example, it can modulate the activity of enzymes involved in the production and scavenging of reactive oxygen species, thereby influencing the overall redox state of the cell . Additionally, it affects metabolic flux by altering the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific compartments, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress . The precise localization within the cell can determine the specific biochemical and cellular effects of the compound .
Scientific Research Applications
2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is compared to other thiazolo[4,5-b]pyridine derivatives:
Similar Compounds: 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, thiazolo[5,4-b]pyridine derivatives.
Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, contributing to its distinct biological and chemical properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing research and development.
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Properties
IUPAC Name |
2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-3-2-4(7(12)13)5-6(10-3)11-8(9)14-5/h2H,1H3,(H,12,13)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRHQOVLLXGTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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